N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide
Description
N-[3-(1,3-Benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is a synthetic organic compound featuring three key structural motifs:
- 1,3-Benzodioxole ring: A methylenedioxy-substituted aromatic system known for enhancing metabolic stability and bioavailability in drug-like molecules.
- Chromen-4-one core: A bicyclic system (benzopyran-4-one) with a ketone group at position 4, often associated with anti-inflammatory and antioxidant properties.
- Benzamide group: A common pharmacophore in kinase inhibitors and enzyme modulators.
The compound’s structure is typically elucidated via X-ray crystallography using programs like SHELX , which are critical for determining bond lengths, angles, and conformational stability.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c1-14-6-5-9-17-21(26)20(16-10-11-18-19(12-16)29-13-28-18)24(30-22(14)17)25-23(27)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPLCKYXUCXCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a major component of the cytoskeleton, which maintains cell structure and is involved in cell division.
Mode of Action
They cause mitotic blockade and cell apoptosis by either suppressing tubulin polymerization or stabilizing the microtubule structure.
Biochemical Pathways
The compound’s interaction with tubulin can affect various biochemical pathways. For instance, by causing mitotic blockade, it can disrupt the cell cycle, particularly at the S phase. This disruption can lead to cell apoptosis, or programmed cell death.
Biochemical Analysis
Biochemical Properties
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, acting as an inhibitor . The inhibition of these enzymes can lead to reduced production of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide may interact with other proteins and receptors, influencing various cellular functions.
Cellular Effects
The effects of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide on cells are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, and alters gene expression profiles, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes. Furthermore, N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing cellular proliferation and survival.
Molecular Mechanism
At the molecular level, N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the benzodioxole and chromenone moieties, which fit into the enzyme’s active site, blocking substrate access. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide change over time. Initially, the compound exhibits strong inhibitory effects on enzyme activity and cell proliferation. Over extended periods, the stability of the compound may decrease, leading to reduced efficacy . Degradation products may form, which could have different biological activities. Long-term studies have shown that continuous exposure to N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide can lead to adaptive cellular responses, potentially diminishing its effectiveness.
Dosage Effects in Animal Models
The effects of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide vary with dosage in animal models. At low doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage. Threshold effects are evident, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects. Careful dosage optimization is crucial for achieving desired outcomes in preclinical studies.
Metabolic Pathways
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and intracellular organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is critical for its function. It is predominantly found in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, may affect its localization and activity, directing it to specific cellular compartments. The compound’s ability to target specific subcellular regions enhances its effectiveness in modulating cellular processes.
Biological Activity
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide (CAS Number: 883960-46-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 399.4 g/mol. Its structure features a chromenone core integrated with a benzodioxole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H17NO5 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 883960-46-1 |
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example:
- In Vitro Studies : Research demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .
- Mechanism of Action : The compound appears to interfere with microtubule dynamics, thereby disrupting cell cycle progression. This mechanism is similar to that of known chemotherapeutic agents, making it a candidate for further development as an anticancer drug .
Other Biological Activities
In addition to its anticancer effects, this compound has been investigated for other biological activities:
- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary research indicates that it may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in MCF7 breast cancer cells .
- Lung Cancer Model : In another study involving A549 lung cancer cells, the compound inhibited cell migration and invasion, suggesting potential applications in cancer metastasis prevention.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- The target compound’s chromen-4-one core distinguishes it from benzamide derivatives like and , which lack this bicyclic system.
Q & A
What are the key methodological considerations for synthesizing N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide?
Level: Basic
Answer:
The synthesis of this benzamide derivative typically involves multi-step reactions, including condensation, cyclization, and functional group protection. Key steps include:
- Chromene ring formation: Reacting substituted salicylaldehyde derivatives with β-ketoesters under acidic conditions to form the 4H-chromen-4-one scaffold .
- Benzodioxol incorporation: Coupling the chromene intermediate with 1,3-benzodioxol-5-yl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Benzamide linkage: Introducing the benzamide moiety through amidation using activated acylating agents (e.g., benzoyl chloride derivatives) in the presence of a base like potassium carbonate .
Hazard Analysis: Conduct a full risk assessment for intermediates (e.g., handling O-benzyl hydroxylamine hydrochloride, which requires controlled conditions due to reactivity and toxicity) .
How can X-ray crystallography and software tools like SHELXL be applied to resolve structural ambiguities in this compound?
Level: Advanced
Answer:
X-ray crystallography is critical for confirming the compound’s stereochemistry and crystal packing. Methodological steps include:
- Data collection: Use high-resolution synchrotron radiation for small-molecule crystals to obtain accurate intensity data.
- Structure refinement: Employ SHELXL for least-squares refinement, adjusting parameters like thermal displacement and occupancy. SHELXL’s robust algorithms handle challenges such as disorder in the benzodioxol or chromene moieties .
- Validation: Cross-validate results with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks .
Example finding: A related chromenone derivative exhibited a planar chromene ring with a dihedral angle of 8.2° between the benzodioxol and benzamide groups, resolved using SHELXL’s twin refinement .
What experimental strategies address contradictions in biological activity data for benzamide derivatives?
Level: Advanced
Answer:
Conflicting bioactivity results often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response profiling: Perform IC50/EC50 assays across multiple concentrations (e.g., 0.1–100 μM) to confirm dose-dependent trends .
- Target validation: Use siRNA knockdown or CRISPR-Cas9 models to verify specificity for suspected targets (e.g., enzymes like acetyl-CoA carboxylase) .
- Comparative studies: Benchmark against structurally similar compounds (e.g., N-(1,3-benzodioxol-5-yl)-N’-phenethylurea) to isolate substituent-specific effects .
Case study: A benzodioxol-containing analog showed conflicting antibacterial activity; orthogonal assays (e.g., bacterial growth curves vs. enzymatic inhibition) resolved discrepancies .
How does the electronic nature of the benzodioxol group influence the compound’s reactivity in medicinal chemistry applications?
Level: Advanced
Answer:
The 1,3-benzodioxol group acts as an electron-rich aromatic system, impacting reactivity and binding:
- Electron-donating effects: Enhances nucleophilic aromatic substitution at the 5-position, facilitating derivatization (e.g., halogenation or alkylation) .
- Metabolic stability: The methylenedioxy group reduces oxidative metabolism in vivo, extending half-life compared to non-benzodioxol analogs .
- π-Stacking interactions: Computational modeling (DFT or MD simulations) shows strong interactions with hydrophobic enzyme pockets (e.g., histone deacetylases) .
What advanced analytical techniques differentiate polymorphic forms of this compound?
Level: Advanced
Answer:
Polymorphism can alter solubility and bioavailability. Key techniques include:
- PXRD (Powder X-ray Diffraction): Compare experimental patterns with simulated data from single-crystal structures .
- DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis): Identify thermal events (e.g., melting points, decomposition) specific to each polymorph .
- Solid-state NMR: Resolve differences in hydrogen bonding networks (e.g., benzamide NH coupling with chromenone carbonyl) .
Example: A polymorph of a related benzodioxol-chromenone showed a 15°C higher melting point and 2.5-fold solubility improvement in aqueous buffer .
How can researchers optimize reaction yields during the benzamide coupling step?
Level: Basic
Answer:
Yield optimization involves:
- Activation of carboxylic acid: Use coupling agents like HATU or EDCI to generate reactive intermediates (e.g., acyloxyphosphonium salts) .
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reduce side reactions .
- Temperature control: Maintain 0–5°C during acyl chloride formation to minimize hydrolysis .
Typical yield range: 60–75% for benzamide derivatives under optimized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
